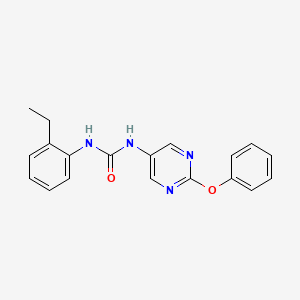

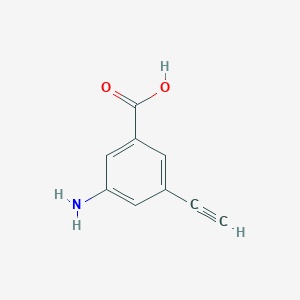

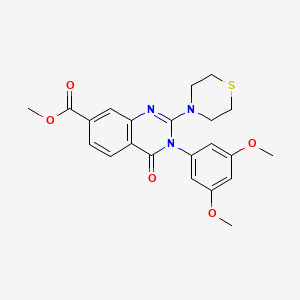

![molecular formula C21H20N4 B2940546 N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-39-8](/img/structure/B2940546.png)

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . It has been identified as a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates anti-tumor effects in human tumor xenografts following oral administration .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in several studies . For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . In another study, approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized .Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as a significant scaffold in medicinal chemistry due to their antitumor properties. The structural versatility of these compounds allows for various synthetic modifications, enhancing their potential as anticancer agents. The ability to target specific cancer cell lines makes them valuable in the design of new oncological therapies .

Enzymatic Inhibitory Activity

These compounds exhibit enzymatic inhibitory activity, which can be harnessed in the development of drugs aimed at specific enzymes involved in disease processes. By inhibiting these enzymes, the compounds can interfere with the disease’s progression, offering a pathway to novel treatments .

Material Science

The significant photophysical properties of pyrazolo[1,5-a]pyrimidines have attracted attention in material science. Their application in the development of new materials with unique optical and electronic properties is a promising field of research .

Organic Synthesis

In organic synthesis, these compounds serve as a functional scaffold. Their rigid and planar structure is advantageous for combinatorial library design and drug discovery, providing a platform for the synthesis of a wide range of biologically active molecules .

Dearomatization Studies

The dearomatization of pyrazolo[1,5-a]pyrimidines leads to the formation of new compounds with different biological activities. This process is crucial for understanding the reactivity and interaction of these compounds with biological targets .

Conformational Analysis

Conformational analysis of pyrazolo[1,5-a]pyrimidines, especially when substituted at positions five and seven, is vital for the development of active small molecules. The ability to adjust to the active site of a target makes them suitable candidates for drug design .

Structural Lability for Target Adjustment

The structural lability of certain derivatives, particularly trans-configured tetrahydropyrazolo[1,5-a]pyrimidines, allows them to adjust to the active sites of biological targets. This adaptability is essential for the development of molecules with high specificity and efficacy .

Synthetic Transformations

The synthesis and post-functionalization of pyrazolo[1,5-a]pyrimidines are areas of ongoing research. New synthetic routes enhance the structural diversity of these compounds, which is crucial for discovering new applications and improving existing ones .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have shown significant impact in medicinal chemistry . They have been found to exhibit various biological activities, including anticancer potential and enzymatic inhibitory activity . .

Biochemical Pathways

Again, without knowing the specific targets, it’s challenging to identify the exact biochemical pathways affected by this compound. Given the reported anticancer and enzymatic inhibitory activities of related compounds , it’s possible that this compound could affect pathways related to cell proliferation or enzyme function.

Future Directions

The future directions for the research and development of “N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their potential as inhibitors of cyclin-dependent protein kinases for the treatment of cancer . Additionally, their potential as heat-resistant explosives could also be explored .

properties

IUPAC Name |

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3-8,10-15,23H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSORAKQGSZUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

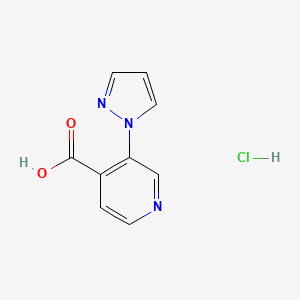

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2940472.png)

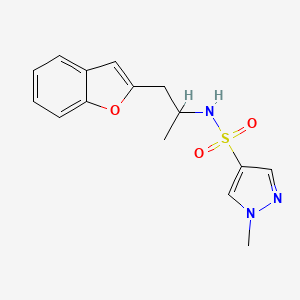

![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)

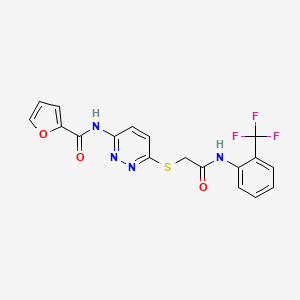

![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)